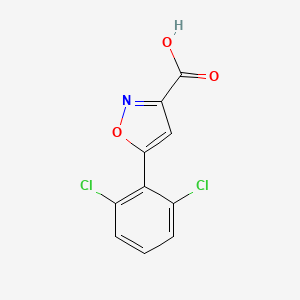

5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic Acid

Descripción

5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid is an isoxazole derivative characterized by a dichlorophenyl group at the 5-position and a carboxylic acid moiety at the 3-position of the isoxazole ring.

Propiedades

Fórmula molecular |

C10H5Cl2NO3 |

|---|---|

Peso molecular |

258.05 g/mol |

Nombre IUPAC |

5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H5Cl2NO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |

Clave InChI |

KSKSEOVJJXYYJC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the isoxazole ring . The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) in a (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 5-(2,6-dichlorophenyl)isoxazole-3-carboxylic acid, emphasizing differences in substituents, physicochemical properties, and research relevance.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Substituent Position and Bioactivity: The 2,6-dichlorophenyl group (as in 3919-76-4) is associated with enhanced steric hindrance and metabolic stability compared to the 2,4-dichlorophenyl isomer (712348-40-8) . This positional difference may influence binding affinity in target proteins, as seen in studies of antifungal and antibacterial isoxazole derivatives .

Functional Group Reactivity :

- The carboxylic acid moiety in 5-(2,6-dichlorophenyl)isoxazole-3-carboxylic acid allows for salt formation or conjugation, whereas its carbonyl chloride derivative (4462-55-9) serves as a reactive intermediate for amide or ester synthesis .

Thermal Stability: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (3919-76-4) exhibits a high melting point (221–222°C), indicative of strong intermolecular hydrogen bonding via its carboxylic acid group . Non-methylated analogs likely have lower thermal stability due to reduced crystallinity.

Synthetic Utility :

- Compounds like 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid (712348-40-8) are used in combinatorial chemistry for generating lead compounds with modified electronic profiles, leveraging the electron-withdrawing effects of chlorine substituents .

Actividad Biológica

5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H7Cl2N2O2

- Molecular Weight : 246.08 g/mol

- IUPAC Name : 5-(2,6-dichlorophenyl)-1,2-oxazole-3-carboxylic acid

The compound features a dichlorophenyl group attached to an isoxazole ring, which is known for its ability to interact with various biological targets.

5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that compounds with similar structures can inhibit serine acetyltransferase (SAT), which plays a crucial role in cysteine biosynthesis .

- Receptor Modulation : The compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research has demonstrated that isoxazole derivatives possess antimicrobial properties. For example, certain derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects

Compounds similar to 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid have been investigated for their anti-inflammatory properties. They are believed to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Neuroprotective Properties

Some studies suggest that isoxazole derivatives may exhibit neuroprotective effects. They have been evaluated for their potential to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Research Findings and Case Studies

A series of studies have focused on the structure-activity relationship (SAR) of isoxazole derivatives:

-

Inhibition of SAT : In a study evaluating various isoxazole derivatives, 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid was found to significantly inhibit SAT with an IC50 value indicative of its potency .

Compound IC50 (μM) Comments 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid 110 ± 0 Most potent hit Other derivatives >400 Less effective - Stability Studies : Stability assessments in DMSO indicated that the compound retains its structure over time, which is crucial for its potential therapeutic applications .

- Comparative Analysis : When compared with other compounds in the same class, 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic acid showed superior inhibitory activity against SAT, suggesting that modifications on the phenyl ring can enhance biological activity .

Q & A

Q. What are the established synthetic routes for 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic Acid, and how can experimental design optimize yield and purity?

Methodological Answer:

- Traditional Synthesis : Begin with a condensation reaction between 2,6-dichlorobenzaldehyde and hydroxylamine to form the isoxazole ring. Carboxylic acid functionalization is achieved via hydrolysis of a corresponding ester intermediate. Monitor reaction progress using TLC and HPLC .

- Optimization via Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst concentration, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions for yield and purity .

- Key Metrics : Track melting point (for crystallinity), NMR (structural confirmation), and HPLC purity (>95% target).

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperature and polymorphic stability .

Q. What safety protocols are critical for handling 5-(2,6-Dichlorophenyl)isoxazole-3-carboxylic Acid?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis. Avoid exposure to light or humidity .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks. Conduct regular airborne particulate monitoring .

- Emergency Response : For spills, neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational methods accelerate the discovery of novel derivatives or reaction pathways?

Methodological Answer:

- Reaction Path Search : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediates. Validate with experimental kinetics data .

- Machine Learning (ML) : Train models on existing isoxazole reaction datasets to predict regioselectivity in electrophilic substitutions. Prioritize candidates for synthesis .

- Case Study : Use ICReDD’s integrated computational-experimental workflow to design derivatives with enhanced bioactivity (e.g., COX-2 inhibition) .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?

Methodological Answer:

- Root-Cause Analysis :

- Byproduct Identification : Use LC-MS/MS to detect trace impurities; cross-reference with mechanistic studies (e.g., radical intermediates in isoxazole ring formation) .

- Bioactivity Variability : Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature). Validate via orthogonal assays (e.g., SPR vs. cell-based assays) .

- Statistical Validation : Apply ANOVA to distinguish experimental noise from significant trends. Replicate under controlled DoE parameters .

Q. How can reaction engineering improve scalability for this compound?

Methodological Answer:

- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., dichlorophenyl group decomposition) .

- Separation Technologies : Optimize crystallization conditions via anti-solvent addition (e.g., water in DMF). Evaluate membrane filtration for impurity removal .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of carboxylic acid formation .

Q. What advanced techniques assess the compound’s stability under varying environmental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to UV light (ICH Q1B), elevated humidity (40°C/75% RH), and oxidative conditions (HO). Monitor degradation products via UPLC-QTOF .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. Identify critical degradation pathways (e.g., hydrolysis of the isoxazole ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.